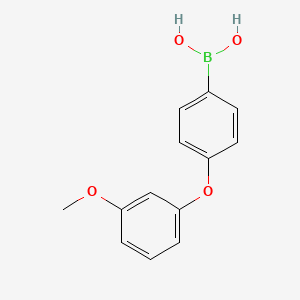
(4-(3-Methoxyphenoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[4-(3-methoxyphenoxy)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxyphenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-[4-(3-methoxyphenoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods: In an industrial setting, the production of B-[4-(3-methoxyphenoxy)phenyl]boronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: B-[4-(3-methoxyphenoxy)phenyl]boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the replacement of a halide group on an aryl halide with the boronic acid group, resulting in the formation of a new carbon-carbon bond .
Common Reagents and Conditions: The common reagents used in the reactions involving B-[4-(3-methoxyphenoxy)phenyl]boronic acid include palladium catalysts (such as palladium acetate or palladium chloride), bases (such as potassium carbonate or sodium hydroxide), and solvents (such as toluene, ethanol, or water). The reactions are typically carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation .
Major Products: The major products formed from the reactions involving B-[4-(3-methoxyphenoxy)phenyl]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In the field of chemistry, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is widely used as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biology and medicine, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is used in the synthesis of biologically active compounds, such as pharmaceuticals and natural products. The ability to form carbon-carbon bonds with high precision makes this compound valuable in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is used in the production of advanced materials, such as polymers and electronic materials. The compound’s ability to undergo substitution reactions makes it a versatile building block for the synthesis of complex materials with tailored properties .
Mechanism of Action
The mechanism of action of B-[4-(3-methoxyphenoxy)phenyl]boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps. First, the palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex. Next, the boronic acid undergoes transmetalation with the palladium-aryl complex, resulting in the formation of a new carbon-carbon bond. Finally, the palladium catalyst is regenerated through reductive elimination, completing the catalytic cycle .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-tert-Butylphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Nitrophenylboronic acid
Uniqueness: B-[4-(3-methoxyphenoxy)phenyl]boronic acid is unique due to the presence of the 3-methoxyphenoxy group, which imparts distinct electronic and steric properties to the compound. This makes it particularly useful in reactions where selective formation of carbon-carbon bonds is required. Additionally, the compound’s ability to undergo substitution reactions with high precision makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C13H13BO4 |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
[4-(3-methoxyphenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-17-12-3-2-4-13(9-12)18-11-7-5-10(6-8-11)14(15)16/h2-9,15-16H,1H3 |
InChI Key |
SENHVWJXLQKZJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
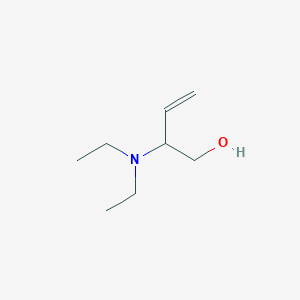
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
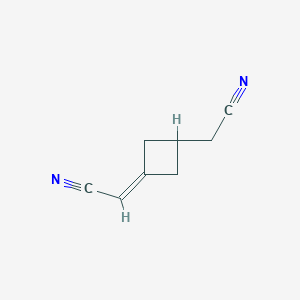
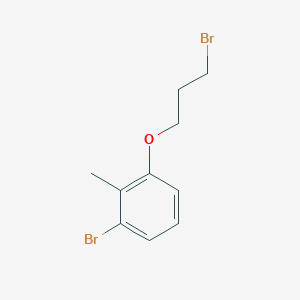
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
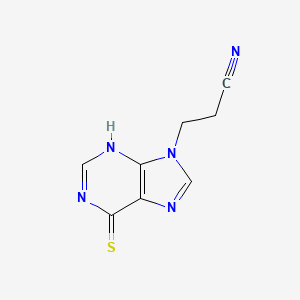
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

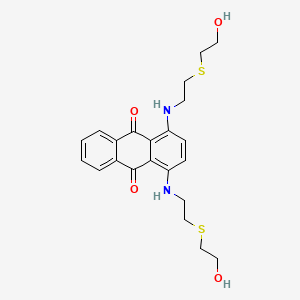
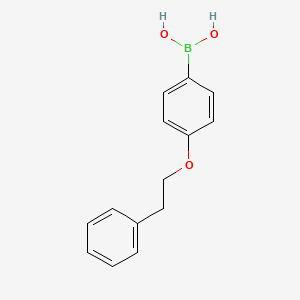
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)

![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)
